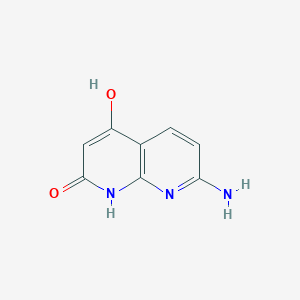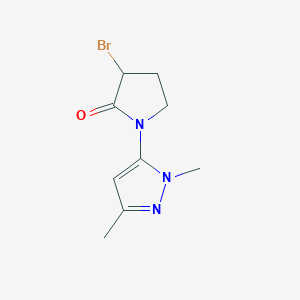![molecular formula C7H4BrN3O2 B1524894 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1216475-30-7](/img/structure/B1524894.png)
8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Vue d'ensemble
Description
“8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” is a compound with the CAS Number: 1216475-30-7 . It has a molecular weight of 242.03 . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4BrN3O2/c8-5-1-4 (7 (12)13)2-11-3-9-10-6 (5)11/h1-3H, (H,12,13) . This indicates that the compound has 7 carbon atoms, 4 hydrogen atoms, 1 bromine atom, 3 nitrogen atoms, and 2 oxygen atoms .
Chemical Reactions Analysis
Specific chemical reactions involving “8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” were not found in the retrieved papers .
Physical And Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 242.03 . The compound is stored at room temperature .
Applications De Recherche Scientifique
- Triazole derivatives have a wide range of pharmacological activities . They show versatile biological activities due to their capability of binding in the biological system with a variety of enzymes and receptors .
- They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
- The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .
- Triazolo[4,3-a]pyrazine derivatives have shown antibacterial properties .
- They are important in drug discovery programs .
Pharmacological Applications
Antibacterial Activity
Synthesis of Customized Glycoconjugates
- Triazole compounds are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .
- Among the antifungal drugs, conazoles constitute a major class based on azole moiety like itraconazole, voriconazole, fluconazole, and so on .
- Triazolo[4,3-a]pyrazine derivatives have shown antidiabetic properties .
- 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .
Antifungal Activity
Antidiabetic Activity
Anticancer Activity
- Triazole compounds are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .
- They have been effective against a wide class of Gram-positive and Gram-negative bacteria which are now proved to be multidrug resistant .
- Triazole derivatives have shown antiviral properties .
- They have been used in the design of new entities by substituting different pharmacophores in one structure that lead to compounds with increased antimicrobial action .
- Triazole derivatives have shown anti-inflammatory properties .
- They have been used in the treatment of various inflammatory conditions .
- Triazole derivatives have shown antiepileptic properties .
- Rufinamide is a commercially available triazole-containing drug used as an antiepileptic .
- Triazole derivatives have shown antihypertensive properties .
- Trapidil is a commercially available triazole-containing drug used as an antihypertensive .
Antimicrobial Activity
Antiviral Activity
Anti-inflammatory Activity
Antiepileptic Activity
Antihypertensive Activity
Antidepressant Activity
Safety And Hazards
Orientations Futures
While specific future directions for “8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” were not found in the retrieved papers, there is a general interest in the development of new compounds with excellent antibacterial activity . Triazole compounds, which include “8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid”, are of particular interest due to their versatile biological activities .
Propriétés
IUPAC Name |
8-bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-1-4(7(12)13)2-11-3-9-10-6(5)11/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEOWHVZVQHAPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=CN2C=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680936 | |
| Record name | 8-Bromo[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
CAS RN |
1216475-30-7 | |
| Record name | 8-Bromo[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



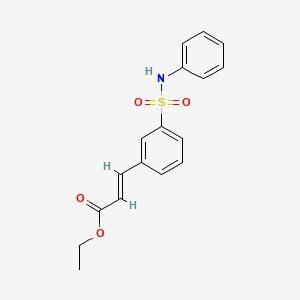
![1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1524815.png)
![N-{2-[benzyl(methyl)amino]ethyl}piperidine-4-carboxamide](/img/structure/B1524816.png)

![4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline](/img/structure/B1524821.png)
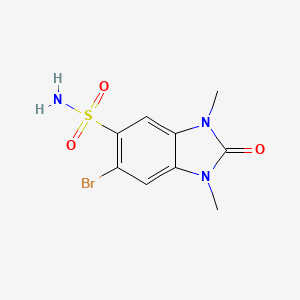
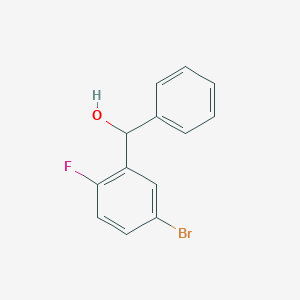
![3-Amino-2-{[3-(trifluoromethoxy)phenyl]methyl}propan-1-ol](/img/structure/B1524824.png)

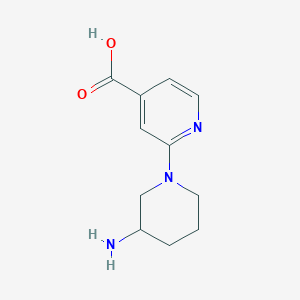
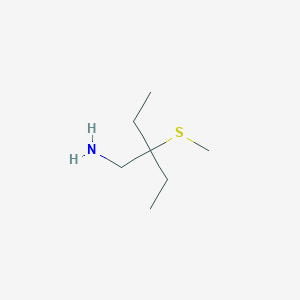
![methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1524830.png)
